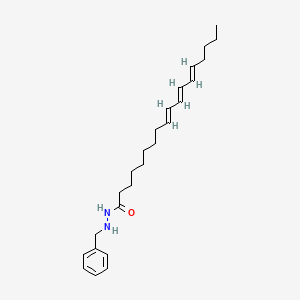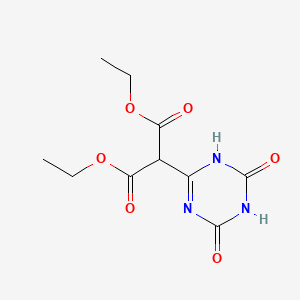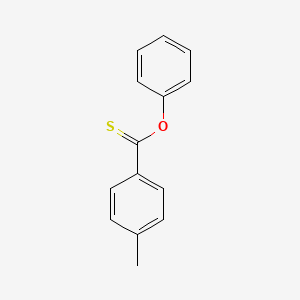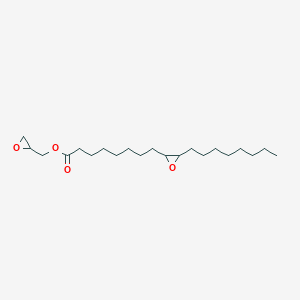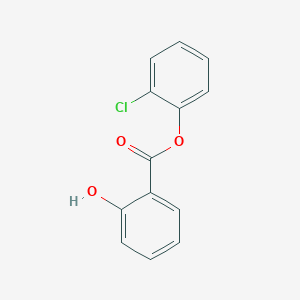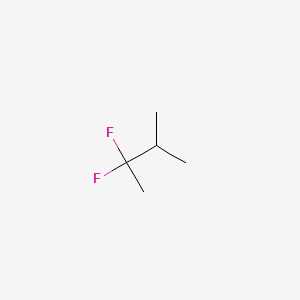
Butane, 2,2-difluoro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 2,2-difluoro-3-methyl- is an organic compound with the molecular formula C5H10F2. It is a branched alkane with two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon. This compound is part of the larger family of fluorinated hydrocarbons, which are known for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,2-difluoro-3-methyl- typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
3-methyl-2-butanol+DAST→Butane, 2,2-difluoro-3-methyl-+by-products
Industrial Production Methods
In an industrial setting, the production of Butane, 2,2-difluoro-3-methyl- may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Butane, 2,2-difluoro-3-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Halogen exchange reactions using reagents like chlorine or bromine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
Butane, 2,2-difluoro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Butane, 2,2-difluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
Butane, 2,2-difluoro-: Similar structure but without the methyl group.
Butane, 2,3-difluoro-: Fluorine atoms attached to different carbon atoms.
Butane, 2,2-dichloro-3-methyl-: Chlorine atoms instead of fluorine.
Uniqueness
Butane, 2,2-difluoro-3-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methyl group adds steric hindrance, affecting its interactions with other molecules.
特性
CAS番号 |
51891-58-8 |
|---|---|
分子式 |
C5H10F2 |
分子量 |
108.13 g/mol |
IUPAC名 |
2,2-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChIキー |
WTFQLRFJNHTEIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


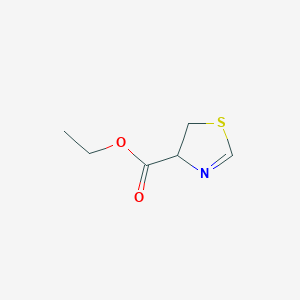
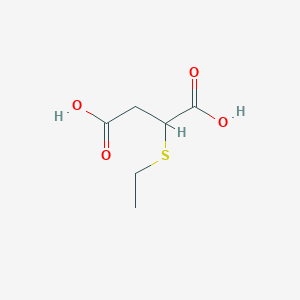
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
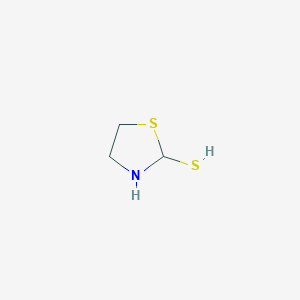
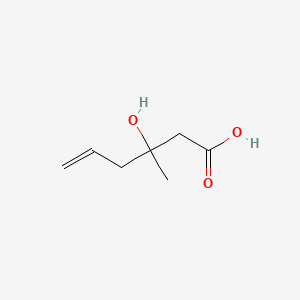
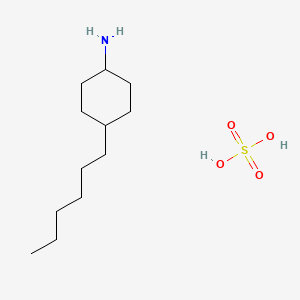
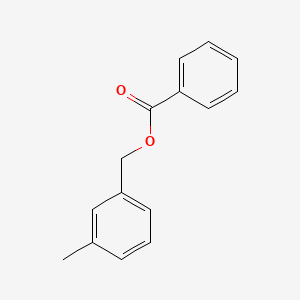
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
